Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate
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Overview
Description
Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methanesulfonylphenylboronic acid and methyl 5-bromopyridine-3-carboxylate.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the bromopyridine derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) or toluene.
Purification: After the coupling reaction, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding phenylpyridine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenylpyridine derivatives.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity towards its target, while the pyridine ring can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate: Similar structure but with the methanesulfonyl group at the para position.
Methyl 5-(3-methylphenyl)pyridine-3-carboxylate: Lacks the methanesulfonyl group, affecting its reactivity and applications.
Methyl 5-(3-chlorophenyl)pyridine-3-carboxylate: Contains a chlorine atom instead of the methanesulfonyl group, leading to different chemical properties.
Uniqueness
Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and binding interactions, making it a valuable scaffold in various research applications.
Properties
IUPAC Name |
methyl 5-(3-methylsulfonylphenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(16)12-6-11(8-15-9-12)10-4-3-5-13(7-10)20(2,17)18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJFOGNXNVYZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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